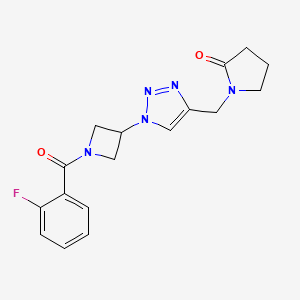

1-((1-(1-(2-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(2-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2/c18-15-5-2-1-4-14(15)17(25)22-10-13(11-22)23-9-12(19-20-23)8-21-7-3-6-16(21)24/h1-2,4-5,9,13H,3,6-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXITHMBWOGIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds containing imidazole, a similar heterocyclic moiety, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

This could result in changes to cellular processes, leading to the observed biological effects.

Biological Activity

The compound 1-((1-(1-(2-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its multifaceted structure and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 377.8 g/mol. The structure includes significant pharmacophores such as:

- Azetidine moiety

- Triazole ring

- Pyrrolidinone core

These features suggest diverse biological activities, particularly in pharmacological contexts.

Antibacterial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit notable antibacterial activity. For instance, studies on fluorobenzoyl derivatives have shown promising results against various Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound's structural characteristics position it as a potential candidate for anticancer therapies. Preliminary studies suggest that derivatives with triazole and azetidine components may exhibit pro-apoptotic effects in cancer cell lines. For example, similar compounds have been shown to induce cytotoxicity in HepG2 liver cancer cells .

Understanding the mechanism of action for this compound involves exploring its interactions with biological targets. Compounds containing triazole rings often function as enzyme inhibitors or receptor modulators, which could be relevant for the development of therapeutics targeting specific pathways involved in diseases like cancer and bacterial infections.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Intermediate : This may involve cyclization reactions starting from appropriate precursors.

- Introduction of the Triazole Group : This can be achieved through click chemistry or other cycloaddition reactions.

- Final Assembly : The pyrrolidinone structure is integrated last to yield the final product.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Fluorobenzoyl Azetidine Derivative | Contains azetidine and fluorobenzene | Potential anti-cancer activity | Lacks triazole moiety |

| Pyrrolidine Triazole Compound | Pyrrolidine ring with triazole | Serotonin receptor agonist | No fluorine substitution |

| Azetidine Triazole Compound | Azetidine linked to triazole | Inhibitory effects on caspases | Different substituents on azetidine |

This comparison illustrates how this compound stands out due to its unique combination of bioactive motifs.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with structurally similar compounds:

- Antibacterial Activity : A study demonstrated that fluorinated thiosemicarbazides exhibited varying degrees of antibacterial activity depending on their substitution patterns .

- Anticancer Activity : Research on benzimidazole derivatives indicated significant cytotoxic effects against various cancer cell lines, suggesting that similar structures may also be effective .

- Mechanistic Insights : Investigations into the metabolic pathways of thiosemicarbazones revealed complex interactions with cellular targets that could inform future studies on the target compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Pyrrolidinone Derivatives

Example from European Patent (EP Compound)

- Structure: 1-(((S)-5-chloro-8-((5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methoxy)-2-((1R,2S)-2-methyl-2-(2H-tetrazol-5-yl)cyclohexane-1-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)pyrrolidin-2-one .

- Comparison :

- The triazole is substituted with a difluoromethyl group, enhancing metabolic stability compared to the target compound’s 2-fluorobenzoyl group.

- The presence of a tetrazole and cyclohexane spiro system introduces additional hydrogen-bonding and steric constraints, likely affecting target selectivity.

- Molecular Weight : Higher (~650 g/mol) due to the tetrazole and spiro systems, whereas the target compound is lighter (~395 g/mol).

Compound from Scheme 28 ()

Azetidine-Containing Analogs

Compound from

- Structure: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one .

- Comparison :

- Replaces the triazole with a triazine ring, altering electronic properties and hydrogen-bonding capacity.

- The azetidine in the target compound provides a smaller, more rigid ring compared to the triazine’s planar structure.

- Synthetic Yield : 39.52% for the triazine analog; similar yields may be expected for the target compound’s CuAAC-based synthesis .

Fluorinated Aromatic Derivatives

Compound from

- Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one .

- Comparison: Dual fluorination (chromenone and phenyl) increases lipophilicity and metabolic stability compared to the target’s single 2-fluorobenzoyl group.

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

- In contrast, non-fluorinated analogs (e.g., ’s pyridine carboxylate derivative) may exhibit reduced binding affinity due to weaker dipole interactions .

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.